Methyl 4-chloropentanoate

CAS No.: 63318-20-7

Cat. No.: VC8417979

Molecular Formula: C6H11ClO2

Molecular Weight: 150.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63318-20-7 |

|---|---|

| Molecular Formula | C6H11ClO2 |

| Molecular Weight | 150.6 g/mol |

| IUPAC Name | methyl 4-chloropentanoate |

| Standard InChI | InChI=1S/C6H11ClO2/c1-5(7)3-4-6(8)9-2/h5H,3-4H2,1-2H3 |

| Standard InChI Key | UHNCLQCIKXIBSA-UHFFFAOYSA-N |

| SMILES | CC(CCC(=O)OC)Cl |

| Canonical SMILES | CC(CCC(=O)OC)Cl |

Introduction

Chemical Identity and Nomenclature

IUPAC Name and Molecular Formula

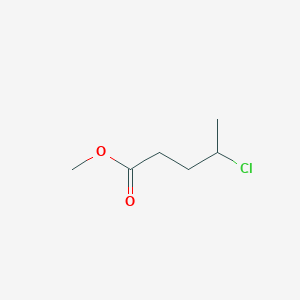

Methyl 4-chloropentanoate is systematically named according to IUPAC guidelines as methyl 4-chloropentanoate, reflecting its ester functional group (-OCH₃) and chlorine substituent at the fourth carbon position . Its molecular formula, C₆H₁₁ClO₂, corresponds to a molecular weight of 150.60 g/mol, as confirmed by PubChem and NIST .

Synonyms and Registry Identifiers

This compound is cataloged under multiple synonyms, including 4-chlorovaleric acid methyl ester and methyl 4-chlorovalerate . Key identifiers include:

Synthesis and Production

Optimized Reaction Conditions

A related synthesis for methyl 4-chloropicolinate (CAS 24484-93-3) involves thionyl chloride and DMF, followed by methanol quenching . Adapting this protocol, methyl 4-chloropentanoate could be synthesized via:

-

Chlorination Step: Treatment of pentanoic acid derivatives with SOCl₂ at 20–72°C for 16–17 hours.

-

Esterification: Subsequent reaction with methanol at 20–55°C for 45 minutes .

Structural and Spectroscopic Analysis

Molecular Geometry

The compound’s 2D structure features a pentanoate backbone with a chlorine atom at the fourth carbon and a methyl ester group at the terminal position . Computational models predict a bent conformation due to steric and electronic effects from the chlorine substituent.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁ClO₂ | |

| Molecular Weight | 150.60 g/mol | |

| InChIKey | UHNCLQCIKXIBSA-UHFFFAOYSA-N | |

| SMILES | CC(CCC(=O)OC)Cl |

Gas Chromatography (GC)

Retention indices (RI) for methyl 4-chloropentanoate have been measured using non-polar (SE-30) and polar (Carbowax 20M) columns :

Table 2: Kovats Retention Indices

| Column Type | Active Phase | Temperature (°C) | Retention Index (I) | Reference |

|---|---|---|---|---|

| Capillary | SE-30 | 100 | 983 | |

| Capillary | Carbowax 20M | 100 | 1431 | |

| Capillary | Carbowax 20M | 120 | 1475 |

Mass Spectrometry

Physicochemical Properties

Boiling Point and Volatility

The compound’s retention indices suggest moderate volatility, with higher polarity leading to increased retention on Carbowax columns . Empirical boiling point data remain unpublished, but analogous esters (e.g., methyl pentanoate: BP ≈ 126°C) imply a range of 130–150°C for methyl 4-chloropentanoate.

Solubility and Partitioning

Chlorinated esters typically exhibit limited water solubility but high miscibility with organic solvents (e.g., ethanol, diethyl ether). The logP (octanol-water partition coefficient) is estimated at 2.1–2.5, indicating moderate hydrophobicity.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Methyl 4-chloropentanoate may serve as a precursor in synthesizing active pharmaceutical ingredients (APIs), particularly those requiring chlorinated aliphatic chains. Patents indexed in PubChem link similar structures to kinase inhibitors and anti-inflammatory agents .

Agrochemicals

Chlorinated esters are employed in pesticide synthesis, where the chlorine moiety enhances bioactivity against pests.

Fragrance and Flavor Industry

Esters of this class contribute to fruity or floral notes, though specific applications for methyl 4-chloropentanoate require further validation.

Future Research Directions

-

Synthetic Optimization: Development of catalytic, high-yield routes using green chemistry principles.

-

Toxicological Profiling: Acute and chronic toxicity studies to establish safety thresholds.

-

Application Expansion: Exploration in polymer science and material chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume